molecular formula C17H15N5O3 B11471719 N-benzyl-2-[3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetamide

N-benzyl-2-[3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetamide

Cat. No.: B11471719
M. Wt: 337.33 g/mol
InChI Key: RYTNXPFBMPKLRS-UHFFFAOYSA-N
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Description

N-benzyl-2-[3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetamide is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via nitration of aniline derivatives, followed by coupling with the triazole ring.

    Benzylation: The final step involves the benzylation of the triazole derivative using benzyl halides in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and nitrophenyl groups, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group under catalytic hydrogenation conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Benzyl alcohol derivatives and nitrophenyl oxides.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound exhibits potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: It can be used in the development of advanced materials with specific electronic and optical properties.

    Biological Research: The compound serves as a tool for studying the mechanisms of action of triazole derivatives in biological systems.

Mechanism of Action

The mechanism of action of N-benzyl-2-[3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetamide involves its interaction with specific molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with active sites, while the nitrophenyl and benzyl groups enhance binding affinity and specificity. This leads to the modulation of biological pathways, resulting in antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-nitrophenyl)acetamide: Shares the nitrophenyl group but lacks the triazole ring and benzyl group.

    N-benzylacetamide: Contains the benzyl group but lacks the nitrophenyl and triazole components.

    2-(4-nitrophenyl)-1H-1,2,4-triazole: Contains the triazole and nitrophenyl groups but lacks the benzyl group.

Uniqueness

N-benzyl-2-[3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetamide is unique due to the combination of the benzyl, nitrophenyl, and triazole groups, which confer distinct chemical properties and biological activities. This combination allows for versatile applications in medicinal chemistry and materials science, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H15N5O3

Molecular Weight

337.33 g/mol

IUPAC Name

N-benzyl-2-[3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetamide

InChI

InChI=1S/C17H15N5O3/c23-16(18-11-12-4-2-1-3-5-12)10-15-19-17(21-20-15)13-6-8-14(9-7-13)22(24)25/h1-9H,10-11H2,(H,18,23)(H,19,20,21)

InChI Key

RYTNXPFBMPKLRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CC2=NC(=NN2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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